2-Chlorothieno[2,3-b]thiophene
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Overview
Description
2-Chlorothieno[2,3-b]thiophene is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a chlorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothieno[2,3-b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorothiophene with a suitable dienophile in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorothieno[2,3-b]thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmospheres.
Substitution: Sodium amide, sodium alkoxide; reactions often require polar aprotic solvents and elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Amino, alkoxy derivatives.
Scientific Research Applications
2-Chlorothieno[2,3-b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and conductive polymers for electronic devices.
Mechanism of Action
The mechanism by which 2-Chlorothieno[2,3-b]thiophene exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic field-effect transistors and photovoltaic cells.
Comparison with Similar Compounds
Thieno[2,3-b]thiophene: Similar structure but lacks the chlorine atom, leading to different reactivity and properties.
Thieno[3,2-b]thiophene: Another isomer with a different arrangement of the thiophene rings, resulting in distinct electronic properties.
2-Bromothieno[2,3-b]thiophene: Similar to 2-Chlorothieno[2,3-b]thiophene but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in organic synthesis and materials science .
Properties
Molecular Formula |
C6H3ClS2 |
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Molecular Weight |
174.7 g/mol |
IUPAC Name |
5-chlorothieno[2,3-b]thiophene |
InChI |
InChI=1S/C6H3ClS2/c7-5-3-4-1-2-8-6(4)9-5/h1-3H |
InChI Key |
GQQPCJVBTUNUMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C=C(S2)Cl |
Origin of Product |
United States |
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